Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate
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Overview
Description
Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzyl group attached to a 3-azabicyclo[4.1.0]heptane ring, which is further linked to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-azabicyclo[4.1.0]heptane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or carbamate derivatives.
Scientific Research Applications
Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl(3-azabicyclo[4.1.0]heptan-6-yl)carbamate
- Benzyl(3-azabicyclo[4.1.0]heptan-2-yl)carbamate
Uniqueness
Benzyl(3-azabicyclo[4.1.0]heptan-1-yl)carbamate is unique due to its specific bicyclic structure and the position of the carbamate group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs. The compound’s distinct properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
InChI Key |
ZXHQWOAQDFXOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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